2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid is an organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a non-8-ynoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-8-ynoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with enzymes or receptors, modulating their activity. The non-8-ynoic acid chain may also play a role in binding to hydrophobic pockets within proteins .
Comparison with Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid can be compared with similar compounds such as:
2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid: This compound has a similar structure but contains a double bond instead of a triple bond in the non-8-enoic acid chain.
2-{[(tert-butoxy)carbonyl]amino}octanoic acid: This compound has a shorter carbon chain, which may affect its reactivity and binding properties.
2-{[(tert-butoxy)carbonyl]amino}decanoic acid: This compound has a longer carbon chain, potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of a Boc-protected amino group and a non-8-ynoic acid chain, which provides distinct chemical and biological properties.
Properties
CAS No. |
2171655-46-0 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.